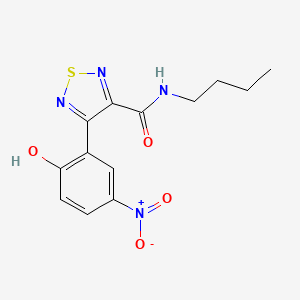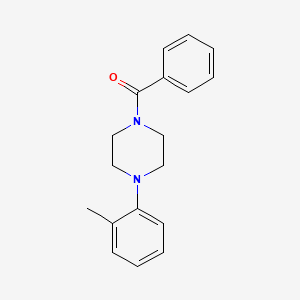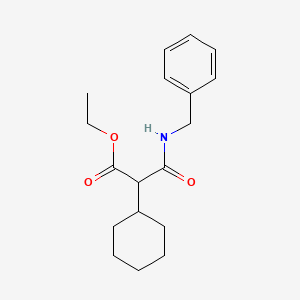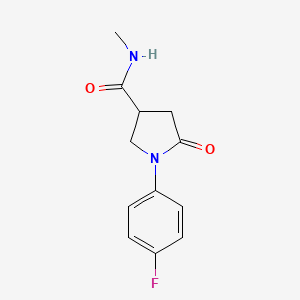![molecular formula C22H26ClNO4 B5217829 (5-chloro-2-methoxyphenyl)[1-(3-ethoxy-2-hydroxybenzyl)-3-piperidinyl]methanone](/img/structure/B5217829.png)
(5-chloro-2-methoxyphenyl)[1-(3-ethoxy-2-hydroxybenzyl)-3-piperidinyl]methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(5-chloro-2-methoxyphenyl)[1-(3-ethoxy-2-hydroxybenzyl)-3-piperidinyl]methanone, also known as ML351, is a small molecule inhibitor that has shown potential in treating various diseases. The compound has been synthesized using different methods, and its mechanism of action has been studied in detail.
作用机制
(5-chloro-2-methoxyphenyl)[1-(3-ethoxy-2-hydroxybenzyl)-3-piperidinyl]methanone inhibits the activity of several enzymes and proteins by binding to their active sites. The compound has been shown to inhibit the activity of the enzyme lysine-specific demethylase 1 (LSD1), which plays a crucial role in the progression of cancer. This compound has also been shown to inhibit the activity of the protein alpha-synuclein, which is involved in the development of Parkinson's disease.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects, including inhibition of enzyme and protein activity, inhibition of bacterial growth, and reduction of cancer cell proliferation. The compound has also been shown to have neuroprotective effects, as it has been shown to reduce the accumulation of alpha-synuclein in the brain.
实验室实验的优点和局限性
(5-chloro-2-methoxyphenyl)[1-(3-ethoxy-2-hydroxybenzyl)-3-piperidinyl]methanone has several advantages for lab experiments, including its high potency and selectivity. The compound has also been shown to have good pharmacokinetic properties, making it suitable for in vivo studies. However, this compound has some limitations, including its low solubility in aqueous solutions and its potential toxicity at high concentrations.
未来方向
(5-chloro-2-methoxyphenyl)[1-(3-ethoxy-2-hydroxybenzyl)-3-piperidinyl]methanone has shown great potential in treating various diseases, and several future directions for research have been proposed. These include further studies on the compound's mechanism of action, optimization of its pharmacokinetic properties, and development of more potent and selective analogs. This compound has also been proposed as a potential treatment for other diseases, such as Huntington's disease and multiple sclerosis. Further studies are needed to fully understand the potential of this compound in treating these diseases.
合成方法
(5-chloro-2-methoxyphenyl)[1-(3-ethoxy-2-hydroxybenzyl)-3-piperidinyl]methanone has been synthesized using different methods, including the Suzuki coupling reaction, the Ullmann coupling reaction, and the Buchwald-Hartwig coupling reaction. The most commonly used method is the Suzuki coupling reaction, which involves the reaction between 5-chloro-2-methoxyphenylboronic acid and (3-ethoxy-2-hydroxybenzyl)piperidin-3-ylmethanone in the presence of a palladium catalyst. The reaction results in the formation of this compound with a yield of around 50%.
科学研究应用
(5-chloro-2-methoxyphenyl)[1-(3-ethoxy-2-hydroxybenzyl)-3-piperidinyl]methanone has been extensively studied for its potential in treating various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. The compound has been shown to inhibit the activity of several enzymes and proteins that are involved in the progression of these diseases. This compound has also been studied for its potential in treating bacterial infections, as it has been shown to inhibit the growth of several bacterial strains.
属性
IUPAC Name |
(5-chloro-2-methoxyphenyl)-[1-[(3-ethoxy-2-hydroxyphenyl)methyl]piperidin-3-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26ClNO4/c1-3-28-20-8-4-6-16(22(20)26)14-24-11-5-7-15(13-24)21(25)18-12-17(23)9-10-19(18)27-2/h4,6,8-10,12,15,26H,3,5,7,11,13-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAFKQFLCDDGVJP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1O)CN2CCCC(C2)C(=O)C3=C(C=CC(=C3)Cl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[2-(2-chlorophenoxy)-2-methylpropanoyl]-4-ethylpiperazine](/img/structure/B5217750.png)

![2,2'-[oxybis(2,1-ethanediyloxy-2,1-phenyleneoxy)]diacetohydrazide](/img/structure/B5217766.png)
![N-[2-(3-methoxyphenoxy)ethyl]-2-methyl-2-propanamine oxalate](/img/structure/B5217771.png)
![2,7-bis(2-phenylethyl)benzo[lmn]-3,8-phenanthroline-1,3,6,8(2H,7H)-tetrone](/img/structure/B5217776.png)

![2,3-dichloro-N-[2-(3-chlorophenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B5217780.png)
![1-({1-(2-methoxyethyl)-2-[(3-methylbutyl)sulfonyl]-1H-imidazol-5-yl}methyl)-4-phenylpiperazine](/img/structure/B5217784.png)
![N-(2-cyanophenyl)-2-[(4-fluorophenyl)thio]acetamide](/img/structure/B5217792.png)
![N-[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]-3-propoxybenzamide](/img/structure/B5217798.png)

![N-[2-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-2-pyrazinecarboxamide](/img/structure/B5217808.png)

